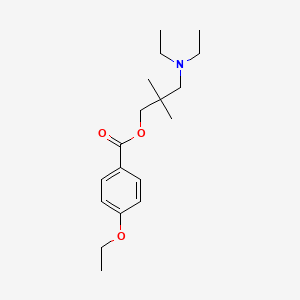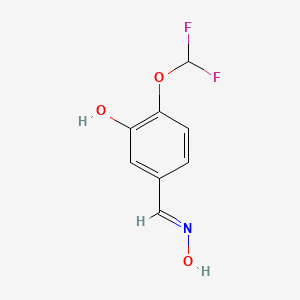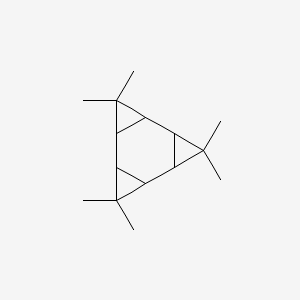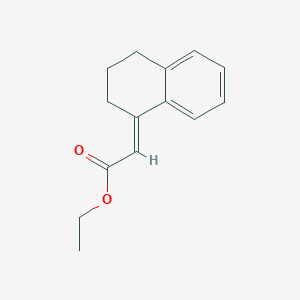![molecular formula C21H46N2O B13765597 1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- CAS No. 68123-11-5](/img/structure/B13765597.png)
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- is a chemical compound with a unique structure that includes a long alkyl chain and a diamine group. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- typically involves the reaction of 1,3-propanediamine with a long-chain alkyl halide, such as pentadecyl bromide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Temperature: Around 60-80°C
Solvent: Anhydrous ethanol or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The diamine group allows for nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- involves its interaction with various molecular targets through its diamine group. This interaction can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The long alkyl chain also contributes to its hydrophobic interactions, enhancing its ability to penetrate biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Propyl-1,3-propanediamine: A similar compound with a shorter alkyl chain.
1,3-Propanediamine, N,N-dimethyl-: Another derivative with different substituents on the diamine group.
Uniqueness
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- stands out due to its long alkyl chain, which imparts unique hydrophobic properties and enhances its interactions with biological membranes. This makes it particularly useful in applications requiring enhanced stability and membrane penetration.
Eigenschaften
CAS-Nummer |
68123-11-5 |
|---|---|
Molekularformel |
C21H46N2O |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
N'-(3-pentadecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C21H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-24-21-16-19-23-18-15-17-22/h23H,2-22H2,1H3 |
InChI-Schlüssel |
PUKQYCOBAZVBIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCOCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)
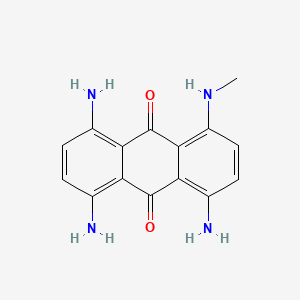

![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
